molecular formula C16H16N2 B2927450 1-(3-phenylpropyl)-1H-1,3-benzodiazole CAS No. 871672-90-1

1-(3-phenylpropyl)-1H-1,3-benzodiazole

Cat. No.: B2927450
CAS No.: 871672-90-1
M. Wt: 236.318
InChI Key: VVKVZXKIDVBHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenylpropyl)-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring

Scientific Research Applications

1-(3-phenylpropyl)-1H-1,3-benzodiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Hazards

While specific safety and hazards information for 1-(3-Phenylpropyl)-1H-benzimidazole is not available, it’s generally advised to avoid contact with skin and eyes and not to breathe in any mist, vapors, or spray when handling similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-phenylpropyl)-1H-1,3-benzodiazole typically involves the reaction of 3-phenylpropylamine with o-phenylenediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process to form the benzodiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-phenylpropyl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzodiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzodiazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole-2-carboxylic acid derivatives, while reduction can produce benzodiazoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-phenylpropyl)-1H-1,2-benzodiazole
  • 1-(3-phenylpropyl)-1H-1,4-benzodiazole
  • 1-(3-phenylpropyl)-1H-1,5-benzodiazole

Uniqueness

1-(3-phenylpropyl)-1H-1,3-benzodiazole is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3-phenylpropyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-2-7-14(8-3-1)9-6-12-18-13-17-15-10-4-5-11-16(15)18/h1-5,7-8,10-11,13H,6,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKVZXKIDVBHDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCN2C=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a flask were added 5 g benzimidazole and 75 ml tetrahydrofuran under nitrogen and the solution was cooled to 10 C with stirring. 2.2 g Sodium hydride were added in small portions and the reaction was stirred for 10 minutes. 1-Bromo-3-phenylpropane was added and the reaction mixture was heated to 40 C for 5 hrs. After cooling to 5 C, the reaction was quenched with slow addition of 100 ml water. After the tetrahydrofuran was removed of by rotovap, the mixture was extracted with 100 ml ethyl acetate and washed with 25 ml water and the solvent was removed on the rotovap. The product was purified by column chromatography using 40% ethyl acetate in hexane resulting in a light yellow oil which crystallized in the freezer.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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